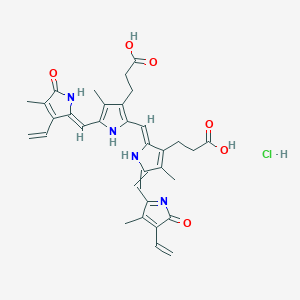
Biliverdin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biliverdin hydrochloride is a bile pigment that is produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. This compound is known for its vibrant green color and is found in various organisms, including amphibians and birds. It has significant biological functions, including antioxidant, anti-inflammatory, and immune response inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biliverdin hydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then express active heme oxygenase-1 in the cytoplasm. The whole cells of these recombinant strains can be used as catalysts to convert heme chloride into biliverdin .
Industrial Production Methods: In industrial settings, this compound can be produced using recombinant Escherichia coli strains. These strains express cyanobacterial heme oxygenase genes optimized for E. coli expression. The production process involves batch and fed-batch bioreactor cultures, with lactose and glycerol supporting consistent biliverdin production .
Chemical Reactions Analysis
Types of Reactions: Biliverdin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Biliverdin can be oxidized to form various oxidation products.
Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.
Substitution: Biliverdin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: The reduction of biliverdin to bilirubin typically involves the enzyme biliverdin reductase and NADPH as a reducing agent.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation products of biliverdin.
Reduction: Bilirubin.
Substitution: Substituted biliverdin derivatives.
Scientific Research Applications
Biliverdin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a standard in chromatographic and spectroscopic analyses.
Biology: Studied for its role in heme metabolism and its antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and cytoprotective effects.
Industry: Used in the production of various biochemical reagents and as a pigment in certain applications.
Mechanism of Action
Biliverdin hydrochloride exerts its effects primarily through its interaction with heme oxygenase and biliverdin reductase. It modulates the heme degradation process by occupying the heme binding site on heme oxygenase, preventing access of the substrate to the catalytic site of the enzyme. This regulation helps in controlling the levels of heme and its degradation products, thereby exerting antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Biliverdin hydrochloride is often compared with bilirubin, another bile pigment. Both compounds are products of heme catabolism, but they have distinct properties and functions:
Biliverdin: Green pigment, intermediate in heme degradation, has antioxidant and anti-inflammatory properties.
Bilirubin: Yellow pigment, final product of heme degradation, known for its potent antioxidant activity.
Other similar compounds include various isomers of biliverdin (IXα, IXβ, IXγ, and IXδ), which are produced through different pathways and have unique properties .
This compound stands out due to its specific role in the heme degradation pathway and its potential therapeutic applications.
Properties
Molecular Formula |
C33H35ClN4O6 |
|---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |
InChI Key |
OZCVSEGCSGTCIO-CKKHYNBESA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
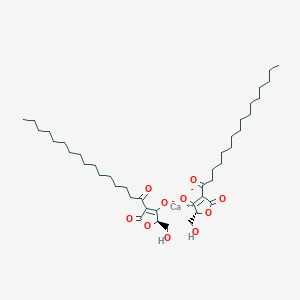
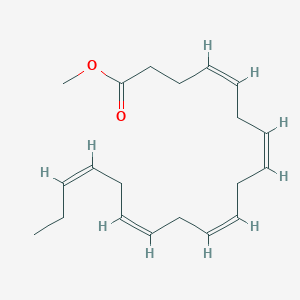
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)
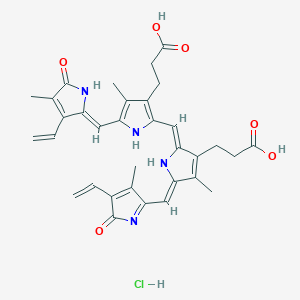
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)
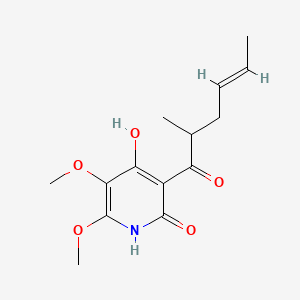
![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
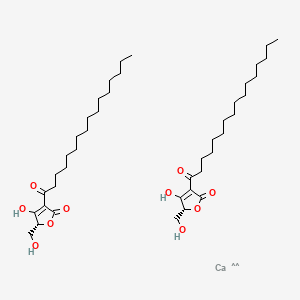
![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
